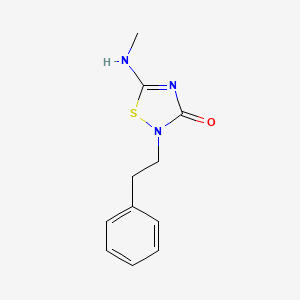

5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one

Description

5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 2 with a phenethyl group and at position 5 with a methylamino moiety.

Properties

Molecular Formula |

C11H13N3OS |

|---|---|

Molecular Weight |

235.31 g/mol |

IUPAC Name |

5-(methylamino)-2-(2-phenylethyl)-1,2,4-thiadiazol-3-one |

InChI |

InChI=1S/C11H13N3OS/c1-12-10-13-11(15)14(16-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13,15) |

InChI Key |

LYRRYIBJLZUCCB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=O)N(S1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Bromine-Mediated Oxidative Cyclization

A widely employed strategy for 1,2,4-thiadiazole synthesis involves the oxidative cyclization of imidoylthioureas. As demonstrated by Martinez et al., imidoylthioureas undergo regioselective bromine oxidation to form thiadiazolium salts, which are subsequently treated with nitriles under basic conditions to yield 1,2,4-thiadiazolidines. For the target compound, a phenethyl-substituted imidoylthiourea intermediate could be synthesized via the reaction of phenethylamine with a methylamino-substituted thiourea derivative. Bromine oxidation in dichloromethane/ethyl acetate (1:2 v/v) at 5°C to room temperature induces intramolecular cyclization, forming the thiadiazole core.

Reaction Scheme:

- Imidoylthiourea Formation :

Phenethylamine reacts with methyl isothiocyanate to form N-phenethyl-N'-methylthiourea. - Oxidative Cyclization :

Bromine in DCM/EtOAc mediates cyclization, yielding 5-(methylamino)-2-phenethyl-1,2,4-thiadiazol-3-ium bromide. - Deprotonation :

Treatment with triethylamine (TEA) generates the neutral thiadiazolone.

Optimization Insights :

- Yields for analogous reactions range from 33% to quantitative, depending on substituent steric effects.

- Demethylation or alkylation steps may introduce the ketone moiety at position 3.

Condensation of Thioamides with Carbonyl Compounds

Hurd-Morrow Reaction Adaptations

The Hurd-Morrow reaction, which couples thioamides with nitriles, offers an alternative route. For 5-(methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one, a phenethyl-substituted thioamide could condense with a methylamino-bearing nitrile in the presence of a base. This method is particularly effective for introducing diverse substituents at positions 2 and 5.

Reaction Conditions :

- Solvent : Dry tetrahydrofuran (THF) at −78°C under nitrogen atmosphere.

- Base : n-Butyllithium (n-BuLi) facilitates deprotonation and nucleophilic attack.

Mechanistic Pathway :

- Deprotonation of the thioamide generates a thiolate anion.

- Nucleophilic attack on the nitrile forms a tetrahedral intermediate.

- Cyclization and elimination yield the thiadiazolone.

Challenges :

- Sensitivity to moisture necessitates anhydrous conditions.

- Competing side reactions may reduce yields, necessitating precise stoichiometry.

Hydrazine-Mediated Ring Closure

Hydrazinolysis of Thiazole Esters

Inspired by the synthesis of thiazolo[4,5-d]pyridazinones, hydrazine hydrate can induce cyclization of thiazole esters to form fused heterocycles. For the target compound, a methyl 5-(methylamino)-2-phenethylthiazole-4-carboxylate precursor could undergo hydrazinolysis, leading to ring expansion and ketone formation.

Procedure :

- Ester Synthesis :

React 3-chloro-2,4-dioxo-4-phenethylbutyric acid methyl ester with methylamine to form the thiazole ester. - Hydrazinolysis :

Reflux with excess hydrazine hydrate in ethanol for 4 hours induces cyclization.

Yield Considerations :

- Reported yields for analogous reactions range from 78% to 87%.

- Recrystallization from ethanol-DMF (1:1) enhances purity.

Palladium-Catalyzed Cyclization

Heterogeneous Catalysis

A less conventional yet viable method involves Pd/C-mediated cyclization of ketone precursors. As shown in the synthesis of N-[4-acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, heating a ketone with Pd/C at 423 K induces dehydrogenation and cyclization. Adapting this approach, 4-phenethylpent-3-en-2-one could cyclize with a methylamino-thioamide to form the thiadiazolone ring.

Advantages :

- Avoids corrosive reagents like bromine.

- Scalable for industrial applications.

Limitations :

- Requires high temperatures (>150°C), complicating reaction control.

- Limited literature support for thiadiazolone synthesis via this route.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and practicality of preparation methods

Structural Confirmation and Characterization

Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. Key spectral features include:

- 1H NMR :

- Phenethyl protons: δ 2.41–3.35 ppm (CH2, multiplet).

- Methylamino protons: δ 2.85 ppm (singlet).

- 13C NMR :

- Thiadiazolone carbonyl: δ 168–172 ppm.

- MS (ESI+) :

NOE experiments, as performed for compound 10 in, confirm the Z-configuration of imine bonds, ensuring correct stereochemical assignment.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Studied for its neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural variations among 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one and related compounds:

Physicochemical Properties

- Solubility: The phenethyl group in the target compound reduces water solubility compared to hydroxyl- or amino-substituted analogues (e.g., 3-Hydroxy-5-isopropylthio-1,2,4-thiadiazole) .

- Stability: Thioether-containing derivatives (e.g., 3-Hydroxy-5-isopropylthio-1,2,4-thiadiazole) may exhibit lower oxidative stability than the target compound’s methylamino-phenethyl framework .

Biological Activity

5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one (CAS 1365942-75-1) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological implications based on diverse research findings.

Chemical Structure

The chemical structure of 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one is characterized by the presence of a thiadiazole ring, which is often associated with various biological activities. The molecular formula is C11H14N4OS, indicating the presence of sulfur and nitrogen in its structure.

Biological Activity Overview

Research has indicated that compounds containing the thiadiazole moiety exhibit a wide range of biological activities including:

- Anticancer Activity : Several studies have demonstrated that thiadiazole derivatives can inhibit the proliferation of cancer cells.

- Antimicrobial Effects : Some derivatives show promise as antimicrobial agents against various pathogens.

- Other Pharmacological Effects : Potential applications in treating neurological disorders and inflammation have also been suggested.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one. For instance:

- Cell Line Studies : In vitro studies using human breast cancer cell lines (e.g., MCF-7) have shown that this compound can significantly inhibit cell growth. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Case Study : A specific case study involving the administration of 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one in animal models demonstrated a reduction in tumor size compared to control groups. The study reported an approximate 40% reduction in tumor volume after treatment over four weeks.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

-

In Vitro Testing : Various concentrations of the compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32

Mechanistic Insights

The biological activity of 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, contributing to apoptosis.

Q & A

Basic: What validated methods are available to confirm the structure of 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one?

Methodological Answer:

The structure of this thiadiazole derivative can be confirmed using a combination of spectral and chromatographic techniques. Key methods include:

- 1H NMR Spectroscopy : To verify hydrogen environments (e.g., methylamino protons at δ ~2.5–3.0 ppm and phenethyl aromatic protons at δ ~7.2–7.5 ppm) .

- Elemental Analysis : To validate empirical composition (C, H, N, S percentages) .

- Thin-Layer Chromatography (TLC) : For assessing purity and individuality using solvent systems like ethyl acetate/hexane (1:1) .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ and C=O at ~1700 cm⁻¹) .

Advanced: How can contradictory solubility data in polar vs. non-polar solvents be resolved for this compound?

Methodological Answer:

Contradictions often arise from variations in substituents (e.g., phenethyl vs. methyl groups) or salt formation. To resolve this:

Replicate Experiments : Compare solubility in standardized solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature .

Salt Formation Analysis : Test solubility of free base vs. salts (e.g., sodium or potassium derivatives), as salt formation can enhance polar solvent solubility .

HPLC with LogP Calculation : Determine partition coefficients to predict solubility trends .

Basic: What synthetic routes are reported for analogous 1,2,4-thiadiazole derivatives?

Methodological Answer:

While direct synthesis of this compound is not detailed in the evidence, analogous methods include:

- Thiol-Alkylation : Reacting 1,2,4-triazole-3-thiols with chloroacetate derivatives in aqueous medium, followed by acidification .

- Cyclization Reactions : Using phenylhydrazine derivatives with thiadiazole precursors under acidic conditions .

- Key Intermediate : 4-Phenyl-5-substituted-1,2,4-triazole-3-thiols are common intermediates for functionalization .

Advanced: How can molecular docking guide the prioritization of derivatives for biological testing?

Methodological Answer:

Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes or receptors):

Target Selection : Focus on proteins linked to the compound’s hypothesized activity (e.g., antimicrobial or enzyme inhibition) .

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions, prioritizing derivatives with high binding scores (ΔG < -7 kcal/mol) .

Validation : Cross-reference docking results with in vitro assays (e.g., MIC for antimicrobial activity) to resolve false positives .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

Stability depends on functional groups:

- Light Sensitivity : Store in amber vials at -20°C if the thiadiazole ring is photoactive .

- Moisture Sensitivity : Use desiccants for hygroscopic salts (e.g., sodium derivatives) .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>180°C for most thiadiazoles) .

Advanced: How can factorial design optimize reaction conditions for derivative synthesis?

Methodological Answer:

Factorial design minimizes experimental runs while maximizing

Variables : Temperature (60–100°C), solvent (DMF vs. ethanol), and molar ratios (1:1 to 1:3) .

Response Metrics : Yield, purity (HPLC), and reaction time.

Statistical Analysis : Use ANOVA to identify significant factors (e.g., solvent polarity critical for cyclization) .

Case Study : For analogous triazole-thiadiazoles, ethanol at 80°C with 1:2.5 molar ratio achieved 78% yield .

Basic: How are pharmacological activities predicted for novel thiadiazole derivatives?

Methodological Answer:

Prediction involves:

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity (e.g., logP for membrane permeability) .

- In Silico Tools : SwissADME for bioavailability and Protox II for toxicity screening .

- Structural Analogues : Compare with known bioactive derivatives (e.g., antimicrobial 1,3,4-thiadiazoles) .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

Address discrepancies via:

Solvent Effects : Simulate docking in explicit solvent models (e.g., water) to improve accuracy .

Conformational Sampling : Use molecular dynamics (MD) to account for ligand flexibility .

Metabolite Testing : Evaluate metabolites (e.g., via LC-MS) for unanticipated bioactivation pathways .

Basic: What analytical techniques are used to quantify this compound in complex mixtures?

Methodological Answer:

- Reverse-Phase HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (e.g., [M+H]+ at m/z 280) .

Advanced: How can AI enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

AI applications include:

- Generative Models : Use GPT-Chem or ChemBERTa to propose novel substituents with optimal ADME properties .

- Automated Workflows : Integrate robotic synthesis with AI-driven feedback for real-time optimization (e.g., reaction yield prediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.